molecular formula C9H4BrFO3 B12852370 7-Bromo-2-fluoro-benzofuran-5-carboxylic acid

7-Bromo-2-fluoro-benzofuran-5-carboxylic acid

Katalognummer: B12852370
Molekulargewicht: 259.03 g/mol
InChI-Schlüssel: YUYQBABUUDZLFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-fluoro-benzofuran-5-carboxylic acid is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of bromine and fluorine atoms in the benzofuran ring enhances its reactivity and potential for further functionalization.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-fluoro-benzofuran-5-carboxylic acid typically involves the following steps:

    Fluorination: The fluorine atom can be introduced using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by carboxylation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

7-Bromo-2-fluoro-benzofuran-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 7-Bromo-2-fluoro-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins and enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological activity of the target.

Vergleich Mit ähnlichen Verbindungen

  • 5-Bromo-7-fluoro-benzofuran-2-carboxylic acid
  • 2-Bromo-5-fluorobenzaldehyde
  • Benzofuran derivatives with different halogen substitutions

Comparison: 7-Bromo-2-fluoro-benzofuran-5-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms, which enhances its reactivity and potential for functionalization. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H4BrFO3

Molekulargewicht

259.03 g/mol

IUPAC-Name

7-bromo-2-fluoro-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C9H4BrFO3/c10-6-2-5(9(12)13)1-4-3-7(11)14-8(4)6/h1-3H,(H,12,13)

InChI-Schlüssel

YUYQBABUUDZLFH-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=C(OC2=C(C=C1C(=O)O)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.